Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
Description
Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate ester at position 2 and a sulfonamide-linked piperazine-pyrimidine moiety at position 3. Piperazine sulfonamides are known for their role in modulating receptor binding (e.g., serotonin or dopamine receptors), while the pyrimidine ring may contribute to interactions with enzymes or nucleic acids.
Properties
IUPAC Name |
methyl 3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S2/c1-22-13(19)12-11(3-10-23-12)24(20,21)18-8-6-17(7-9-18)14-15-4-2-5-16-14/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOELYEARCGIQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves a multi-step process. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives and strong bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiproliferative and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogues include derivatives with thiophene-carboxylate backbones modified by sulfonamide or heterocyclic substituents. Key examples from literature are compared below:
Pharmacokinetic and Physicochemical Properties
- Solubility: The target compound’s piperazine-sulfonamide group likely improves aqueous solubility compared to the chromenone-containing analogue in , which has higher molecular weight and aromatic rigidity .
- Lipophilicity : Fluorine atoms in the compound enhance membrane permeability but may reduce metabolic stability. The target compound’s ester group balances lipophilicity for absorption.
- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of a thiophene sulfonyl chloride with 4-(pyrimidin-2-yl)piperazine, followed by esterification. In contrast, the compound requires Suzuki coupling and multi-step heterocyclic assembly .
Stability and Metabolic Profile
- The target compound’s ester group may act as a prodrug, hydrolyzing in vivo to a carboxylic acid. Piperazine sulfonamides are generally stable under physiological conditions but may undergo N-dealkylation.
- The compound’s chromenone and pyrazolo-pyrimidine groups could confer resistance to oxidation but may face glucuronidation or cytochrome P450-mediated degradation.
Biological Activity
Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with a methyl ester group and a sulfonyl moiety linked to a piperazine ring containing a pyrimidine substituent. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus blocking substrate access and preventing catalytic activity.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signal transduction pathways that regulate various physiological processes.
Anticancer Activity
Recent studies have investigated the compound's cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant antiproliferative activity against human cancer cell lines such as HeLa (cervical carcinoma) and CEM (human T-lymphocyte cells). The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest it exhibits antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study published in the journal Molecules , researchers synthesized several derivatives of thiophene-based compounds, including this compound. The study reported that the compound exhibited notable cytotoxicity against HeLa cells with an IC50 value of 12.5 μM, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Mechanism
Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The results demonstrated that this compound effectively inhibited the growth of E. coli at a MIC of 32 μg/mL. Molecular docking studies provided insights into its binding interactions with bacterial proteins, suggesting that it could serve as a scaffold for designing new antibiotics .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate?
- Methodology :
- Step 1 : Sulfonylation of the thiophene precursor (e.g., methyl 3-sulfonylthiophene-2-carboxylate) with 4-(pyrimidin-2-yl)piperazine under anhydrous conditions. Use DCM or THF as solvents at 0–5°C to minimize side reactions .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .
- Optimization : Adjust molar ratios (1:1.2 for sulfonyl chloride:piperazine) and reaction time (12–24 hrs) to maximize yield. Monitor by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Techniques :
- NMR : and NMR to confirm substituent positions (e.g., sulfonyl protons at δ 3.2–3.5 ppm; pyrimidine aromatic protons at δ 8.5–8.7 ppm) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H] (expected m/z ~462.08) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Q. What are the molecular formula and key physicochemical properties of this compound?
- Molecular Formula : (calculated molecular weight: 430.48 g/mol).
- Properties :
- Solubility : DMSO >50 mg/mL; limited solubility in water (<0.1 mg/mL) .
- Stability : Stable at −20°C for 12 months; avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound’s piperazine-sulfonylthiophene scaffold?
- Methodology :
- Variation : Synthesize analogs with substituted pyrimidines (e.g., 4-fluorophenyl, 3-trifluoromethyl) or modified thiophene cores (e.g., methyl or bromo substituents) .
- Assays : Test binding affinity to serotonin/dopamine receptors (radioligand displacement assays, IC values) and functional activity (cAMP or calcium flux assays) .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions in homology models .
Q. What crystallographic challenges arise in resolving this compound’s 3D structure, and how are they addressed?
- Challenges :
- Poor crystal formation due to flexible piperazine-sulfonyl linkage.
- Twinning or disorder in the pyrimidine-thiophene plane .
- Solutions :
- Co-crystallize with stabilizing agents (e.g., glycerol) or use SHELXD for twin refinement .
- Collect high-resolution data (≤1.0 Å) at synchrotron facilities to resolve electron density ambiguities .
Q. How to resolve contradictory bioactivity data across different in vitro models?
- Case Example : Discrepancies in IC values for kinase inhibition (e.g., EGFR vs. VEGFR2).
- Approach :
- Validate assay conditions: Compare ATP concentrations (1 mM vs. 10 µM) and pre-incubation times .
- Use orthogonal methods (e.g., SPR for binding kinetics; Western blot for downstream target phosphorylation) .
- Apply statistical rigor: Report mean ± SEM (n ≥ 3) and use ANOVA with post-hoc tests .
Q. What computational strategies predict metabolic stability of this compound?
- Protocol :
- In Silico Tools : SwissADME for CYP450 metabolism hotspots (e.g., piperazine N-oxidation).
- In Vitro Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification of parent compound depletion (t >30 mins desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
